![molecular formula C9H14N2O5 B12355541 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355541.png)
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves the reduction of uridine. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) in an aqueous or alcoholic medium .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized back to uridine.
Reduction: Further reduction can lead to the formation of 5-methyldihydrouridine.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Uridine.
Reduction: 5-methyldihydrouridine.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleosides.
Biology: Studied for its role in the structure and function of tRNA.
Industry: Used in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The compound exerts its effects by incorporating into tRNA and affecting its structure and function. It is involved in the stabilization of tRNA structure and can influence the accuracy of protein synthesis . The molecular targets include various enzymes involved in tRNA modification and processing.
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound from which 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is derived.
5-methyldihydrouridine: A further reduced form of the compound.
2-thiouridine: Another modified nucleoside found in tRNA.
Uniqueness
This compound is unique due to its specific role in tRNA structure and function. Its presence in the D-loop of tRNA is conserved across various species, highlighting its importance in the biological processes .
Properties
Molecular Formula |
C9H14N2O5 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |
InChI Key |
HNHKSEXNXFAXFZ-SHYZEUOFSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(CC(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.